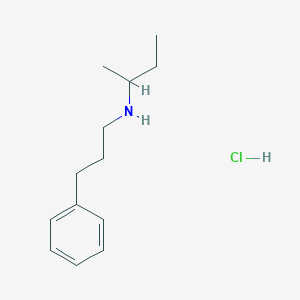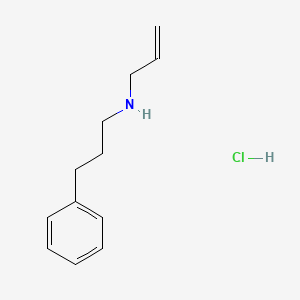
(Butan-2-yl)(3-phenylpropyl)amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of (Butan-2-yl)(3-phenylpropyl)amine hydrochloride can be achieved through transaminase-mediated synthesis . This process involves the use of immobilized whole-cell biocatalysts with ®-transaminase activity . After optimization, the ®-enantiomers could be produced with 88–89% conversion and >99% ee .Molecular Structure Analysis
The molecular formula of (Butan-2-yl)(3-phenylpropyl)amine hydrochloride is C13H22ClN . Its molecular weight is 227.78 .Physical And Chemical Properties Analysis
The physical and chemical properties of (Butan-2-yl)(3-phenylpropyl)amine hydrochloride include its molecular structure, melting point, boiling point, density, and molecular weight .科学的研究の応用
Synthesis and Characterization
- A study on the synthesis and characterisation of substituted 4-indolylphenyl-6-arylpyrimidine-2-imine derivatives highlighted the antimicrobial and anti-diabetic screening of these compounds, suggesting their potential in medical applications (Ramya et al., 2017).
Therapeutic Applications
- Research on aminoalkanolic derivatives of xanthone discussed their synthesis, physicochemical properties, and potential antiepileptic activity, indicating their relevance in developing treatments for epilepsy (Marona et al., 1998).
- A study evaluating the immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols suggested their potential use in organ transplantation, highlighting the significance of structural modifications for enhanced activity (Kiuchi et al., 2000).
- The antidepressant-like effects of neurokinin receptor antagonists were explored in the forced swim test in rats, indicating the potential of these compounds in treating depression (Dableh et al., 2005).
Pharmacokinetics and Metabolism
- The identification of circulatory and excretory metabolites of a novel nitric oxide donor in rat plasma, bile, urine, and faeces by liquid chromatography–tandem mass spectrometry provided insights into the metabolism of these compounds and their potential therapeutic applications (Li et al., 2011).
作用機序
Target of Action
It has been suggested that the compound may interact with trypsin-1 and trypsin-2 . Trypsin is a serine protease that plays a crucial role in protein digestion and other physiological processes.
Mode of Action
It is hypothesized that it may interact with its targets, trypsin-1 and trypsin-2, leading to changes in their activity
Biochemical Pathways
Given its potential interaction with trypsin-1 and trypsin-2, it may influence protein digestion and other processes regulated by these enzymes . More research is required to elucidate the specific biochemical pathways affected by this compound.
Result of Action
Given its potential interaction with trypsin-1 and trypsin-2, it may influence processes regulated by these enzymes, such as protein digestion
特性
IUPAC Name |
N-(3-phenylpropyl)butan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N.ClH/c1-3-12(2)14-11-7-10-13-8-5-4-6-9-13;/h4-6,8-9,12,14H,3,7,10-11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGGIESSKGZHGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCCC1=CC=CC=C1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Butan-2-yl)(3-phenylpropyl)amine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine hydrochloride](/img/structure/B6344183.png)
amine hydrochloride](/img/structure/B6344195.png)
amine](/img/structure/B6344199.png)
amine](/img/structure/B6344206.png)

![2-Ethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6344223.png)
![(Butan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6344233.png)
![5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol hydrochloride](/img/structure/B6344241.png)
![(Butan-2-yl)[(3-fluorophenyl)methyl]amine hydrochloride](/img/structure/B6344245.png)

![(Butan-2-yl)[(2E)-2-(phenylmethylidene)heptyl]amine hydrochloride](/img/structure/B6344257.png)
![4-{[(Butan-2-yl)amino]methyl}-2-ethoxyphenol hydrochloride](/img/structure/B6344268.png)
![2-{[(Butan-2-yl)amino]methyl}-6-ethoxyphenol hydrochloride](/img/structure/B6344275.png)
![4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol hydrochloride](/img/structure/B6344283.png)